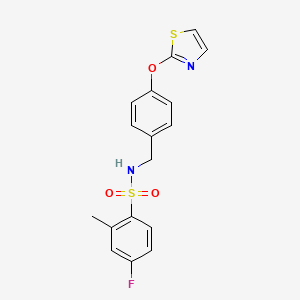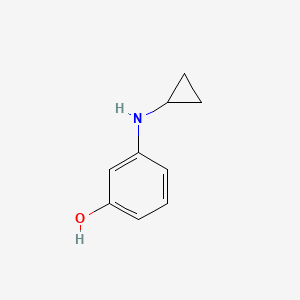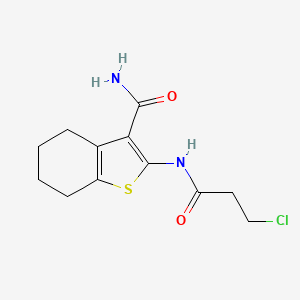![molecular formula C24H32Cl2N4O4 B2974034 1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride CAS No. 474626-04-5](/img/structure/B2974034.png)
1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride is a useful research compound. Its molecular formula is C24H32Cl2N4O4 and its molecular weight is 511.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chlorination and Oxidation Reactions
This compound has been explored for its effectiveness in chlorination reactions, such as the chlorination of 3-arylsydnones to their corresponding 4-chloro derivatives, showcasing its utility as a reagent that can be regenerated and reused multiple times (Sadegh Salmanpoor et al., 2008). Similarly, its derivatives have been used in oxidation reactions, facilitating the conversion of urazoles and bis-urazoles to triazolinediones under mild conditions (M. Zolfigol et al., 2003), and in the oxidation of alcohols into carbonyl compounds using microwave irradiation for efficient and quantitative conversion (M. Tajbakhsh & S. Habibzadeh, 2006).
Synthesis of Complex Molecules
The compound's framework has been instrumental in promoting the synthesis of spiro-4H-pyrans through a domino Knoevenagel/Michael/cyclization sequence, highlighting its role in facilitating complex organic reactions (O. Goli-Jolodar et al., 2016). Moreover, it has catalyzed the synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives, emphasizing its versatility as a Brönsted acid catalyst (O. Goli-Jolodar & F. Shirini, 2017).
Novel Reagents and Catalysis
Research has led to the development of novel reagents and catalysts based on 1,4-diazabicyclo[2.2.2]octane derivatives for selective oxidation reactions and the efficient synthesis of complex organic molecules. For instance, a Brönsted dicationic ionic liquid based on this framework has been used for the selective oxidation of sulfides to sulfoxides under grinding conditions, demonstrating a green chemistry approach with high yields and excellent selectivity (Y. Bayat et al., 2018).
Polymorphism and Phase Transitions
The compound and its salts have been studied for their thermal behavior and polymorphism, providing insights into their structural phase transitions. This research contributes to the understanding of solid-state chemistry and material science applications (G. Laus et al., 2011).
Propriétés
IUPAC Name |
2-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]-N-(4-methoxyphenyl)acetamide;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4.2ClH/c1-31-21-7-3-19(4-8-21)25-23(29)17-27-11-14-28(15-12-27,16-13-27)18-24(30)26-20-5-9-22(32-2)10-6-20;;/h3-10H,11-18H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGHPQOQMOLCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C[N+]23CC[N+](CC2)(CC3)CC(=O)NC4=CC=C(C=C4)OC.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2973955.png)


![N-Benzyl-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973962.png)


![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid hydrochloride](/img/structure/B2973968.png)




![N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2973973.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2973974.png)